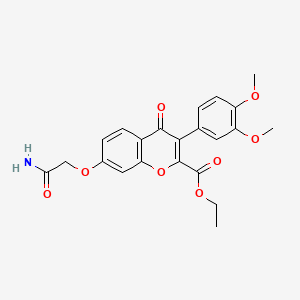

ethyl 7-(carbamoylmethoxy)-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Description

Ethyl 7-(carbamoylmethoxy)-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic chromene derivative characterized by a 4-oxo-4H-chromene (chromone) backbone substituted at three key positions:

- Position 2: Ethyl carboxylate group (-COOEt).

- Position 3: 3,4-Dimethoxyphenyl ring, contributing electron-donating methoxy groups.

Chromene derivatives are known for diverse biological activities, including antiviral and anti-inflammatory properties, and applications in materials science .

Properties

IUPAC Name |

ethyl 7-(2-amino-2-oxoethoxy)-3-(3,4-dimethoxyphenyl)-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO8/c1-4-29-22(26)21-19(12-5-8-15(27-2)17(9-12)28-3)20(25)14-7-6-13(10-16(14)31-21)30-11-18(23)24/h5-10H,4,11H2,1-3H3,(H2,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJBWZADKOUDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(carbamoylmethoxy)-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the chromene core: This can be achieved through the condensation of a suitable phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the amino-oxoethoxy group: This step involves the reaction of the chromene intermediate with an appropriate amino acid derivative, such as glycine, under controlled conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-amino-2-oxoethoxy)-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

-

Anticancer Properties

- Recent studies have indicated that compounds similar to ethyl 7-(carbamoylmethoxy)-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxylate exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway .

- Case studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent.

-

Anti-inflammatory Effects

- The compound has demonstrated anti-inflammatory properties in vitro and in vivo. It modulates the expression of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammatory responses .

- Research has indicated that it can alleviate symptoms in models of inflammatory diseases, indicating its potential for therapeutic use in conditions such as arthritis.

-

Antioxidant Activity

- This compound has been studied for its antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress markers in biological systems .

- This property is particularly relevant for developing treatments aimed at oxidative stress-related disorders, including neurodegenerative diseases.

Potential Therapeutic Uses

Based on its biological activities, this compound has potential therapeutic applications:

- Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth and survival.

- Anti-inflammatory Drugs : For managing chronic inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease.

- Neuroprotective Agents : Due to its antioxidant properties, it could be explored for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Data Table of Biological Activities

Mechanism of Action

The mechanism of action of ethyl 7-(carbamoylmethoxy)-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in metabolic pathways.

Receptors: Modulation of receptor activity, leading to altered cellular responses.

Pathways: Interference with signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene derivatives share a common 4-oxo-4H-chromene core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Comparisons

Research Findings and Implications

Biological Activity

Ethyl 7-(carbamoylmethoxy)-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic compound belonging to the chromene class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antitumor properties, antioxidant effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.40 g/mol. The compound features a chromene backbone with various substituents that enhance its biological activity.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound against various cancer cell lines. For instance, a study evaluated its efficacy against Ehrlich Ascites Carcinoma (EAC) cells in mice. The compound exhibited a 100% reduction in tumor cell viability , indicating significant antitumor effects. Histopathological examinations confirmed that the compound did not adversely affect liver or kidney functions, suggesting a favorable safety profile .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties . It demonstrated a substantial increase in total antioxidant capacity in treated animals compared to controls. This activity is crucial as it helps mitigate oxidative stress, which is often linked to cancer progression and other diseases .

Other Pharmacological Activities

This compound has shown promise in other areas:

- Antihistaminic Activity : Related compounds within the chromone family have exhibited significant antihistaminic effects, suggesting potential applications in treating allergic reactions .

- Anti-inflammatory Effects : Some derivatives of chromenes are known for their anti-inflammatory properties, which may be relevant for conditions involving chronic inflammation .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. Molecular docking studies indicate favorable binding interactions with proteins involved in cancer cell proliferation and apoptosis pathways . The modulation of apoptotic markers such as Bcl-2 and Bax has been observed, further supporting its role in inducing apoptosis in cancer cells .

Case Studies and Research Findings

A summary of key findings from recent research studies on this compound is presented below:

| Study | Objective | Key Findings |

|---|---|---|

| Study 1 | Evaluate antitumor activity against EAC cells | 100% reduction in tumor cell viability; no liver/kidney toxicity observed |

| Study 2 | Assess antioxidant capacity | Significant increase in total antioxidant capacity in treated groups |

| Study 3 | Investigate antihistaminic effects | Demonstrated significant inhibition of histamine-induced contractions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.